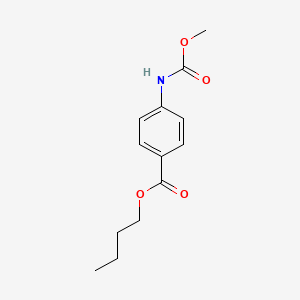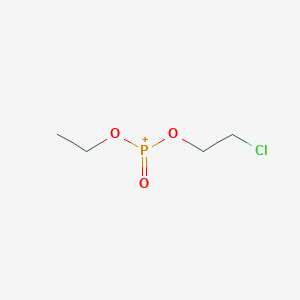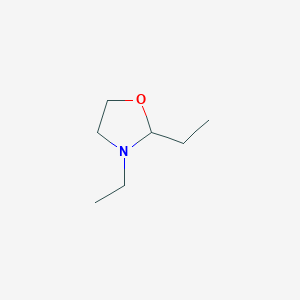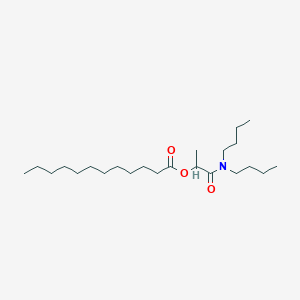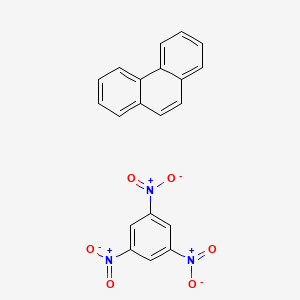
phenanthrene;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene;1,3,5-trinitrobenzene is a compound that combines the structural features of phenanthrene and 1,3,5-trinitrobenzene Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a benzene ring substituted with three nitro groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . Another method involves the oxidation of trinitrotoluene to obtain trinitrobenzoic acid, which is then converted to 1,3,5-trinitrobenzene through a series of steps involving neutralization, filtration, and recrystallization .
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and control of reaction parameters to avoid unwanted side reactions and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It forms charge-transfer complexes with electron-rich arenes.
Oxidation: It reacts violently with strong oxidizing agents, leading to the formation of toxic fumes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3,5-trinitrobenzene include reducing agents like hydrogen or metal hydrides for reduction reactions, and electron-rich arenes for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products
The major products formed from the reactions of 1,3,5-trinitrobenzene include 1,3,5-triaminobenzene and various charge-transfer complexes. These products have significant applications in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trinitrobenzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3,5-trinitrobenzene involves its interaction with various molecular targets and pathways. It undergoes sorption kinetics on biochars, which affects its mobility and bioavailability in the environment . The compound’s reactivity is influenced by the presence of nitro groups, which can undergo reduction, oxidation, and substitution reactions, leading to the formation of various intermediates and final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: Another polycyclic aromatic hydrocarbon with similar structural features to phenanthrene.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, similar to the phenanthrene moiety in the compound.
2,4,6-Trinitrotoluene: A nitroaromatic compound with similar reactivity to 1,3,5-trinitrobenzene.
Uniqueness
Phenanthrene;1,3,5-trinitrobenzene is unique due to its combination of polycyclic aromatic and nitroaromatic features. This dual nature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, materials science, and industrial processes.
Eigenschaften
CAS-Nummer |
6268-70-8 |
|---|---|
Molekularformel |
C20H13N3O6 |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
phenanthrene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
InChI-Schlüssel |
JGEHTTISKLXXDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


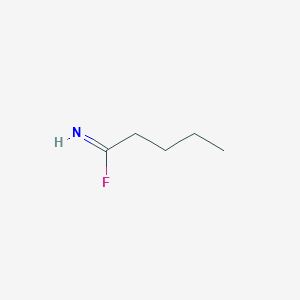
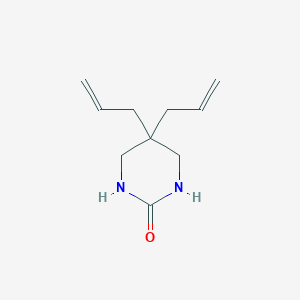

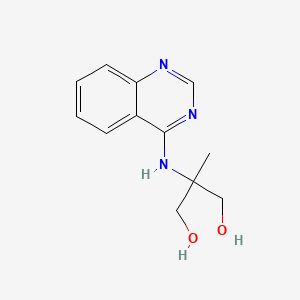
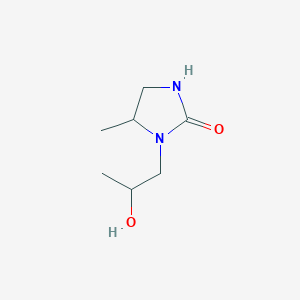
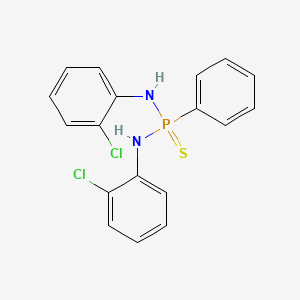
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

